Protonation Site Shift: 3-Formyl vs. 3-Unsubstituted Indolizine-6-carboxylates
PMR spectroscopy established that 2-alkyl(aryl)-6- and -7-carbethoxyindolizines protonate at the C3 ring carbon, whereas their 3‑formyl, 3‑acetyl, and 3‑nitroso derivatives protonate exclusively at the oxygen atom of the 3‑position substituent [1]. This means 3‑formyl‑4‑methylphenethyl indolizine‑6‑carboxylate protonates on the formyl oxygen, while its direct analog 4‑methylphenethyl indolizine‑6‑carboxylate (CAS 59603‑54‑2, the 3‑H derivative) protonates on C3. The study also reports potentiometrically measured ionization constants (relative to diphenylguanidine in nitromethane) for 24 indolizine derivatives [1], providing a quantitative framework for comparing basicity across the series.
| Evidence Dimension | Protonation locus (site of proton addition) |
|---|---|
| Target Compound Data | Protonation on formyl oxygen (O-protonation) |
| Comparator Or Baseline | 4-Methylphenethyl indolizine-6-carboxylate (CAS 59603-54-2; 3-H analog): protonation on C3 ring carbon |
| Quantified Difference | Qualitative site difference (O vs. C); ionization constants measured for 24 derivatives provide quantitative basicity ranking [1] |
| Conditions | PMR spectroscopy and potentiometric titration in nitromethane relative to diphenylguanidine [1] |
Why This Matters
The altered protonation site directly affects acid/base handling, hydrogen-bond donor/acceptor capacity, and electrophilic substitution regiochemistry, making the 3‑formyl compound functionally non‑interchangeable with the 3‑H analog in any pH‑dependent or reactivity‑based application.
- [1] Alekseeva, L. M.; Dvoryantseva, G. G.; Goizman, M. S.; Loseva, T. S.; Yanina, A. D.; Mikhlina, E. E.; Sheinker, Y. N.; Yakhontov, L. N. Indolizines. Chemistry of Heterocyclic Compounds 1976, 12 (11), 1267-1272. View Source
